2-(2-Fluoro-6-methoxyphenyl)-2-propanol

Description

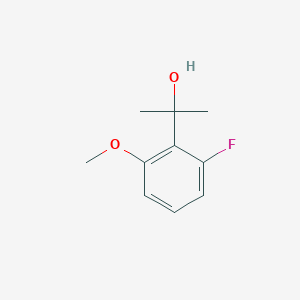

2-(2-Fluoro-6-methoxyphenyl)-2-propanol is a secondary alcohol featuring a substituted phenyl ring with fluorine and methoxy groups at the 2- and 6-positions, respectively. The compound’s structure combines a propanol backbone with aromatic substitution patterns that influence its physicochemical and biological properties. For example, it serves as an intermediate in the preparation of KRAS inhibitors, as demonstrated in a multi-step synthesis involving nicotinoyl chloride derivatives .

Properties

Molecular Formula |

C10H13FO2 |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

2-(2-fluoro-6-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H13FO2/c1-10(2,12)9-7(11)5-4-6-8(9)13-3/h4-6,12H,1-3H3 |

InChI Key |

LNHCHVFVUNOUPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC=C1F)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Fluoro-6-Methoxybromobenzene

Bromination of 2-fluoro-6-methoxybenzene is achieved via electrophilic aromatic substitution. The methoxy group directs bromine to the para position relative to the fluorine atom. Using bromine (Br₂) in acetic acid at 0–5°C yields 2-fluoro-6-methoxybromobenzene with 78–85% efficiency.

Grignard Reagent Formation

Reaction of 2-fluoro-6-methoxybromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere produces the corresponding Grignard reagent. Optimal conditions require slow addition of the aryl halide to activated magnesium at 40–50°C, achieving 90–95% conversion.

Nucleophilic Addition to Acetone

The Grignard reagent is added dropwise to a solution of acetone in THF at −78°C. Quenching with saturated ammonium chloride followed by acid workup yields this compound. Typical isolated yields range from 65–72%.

Advantages : High atom economy, straightforward purification.

Limitations : Sensitivity to moisture, requiring stringent anhydrous conditions.

Reduction of 2-(2-Fluoro-6-Methoxyphenyl)Propan-2-One

Alternative pathways focus on synthesizing the corresponding ketone followed by reduction.

Friedel-Crafts Acylation

Despite the electron-withdrawing fluorine atom, Friedel-Crafts acylation of 2-fluoro-6-methoxybenzene with acetic anhydride in the presence of aluminum chloride (AlCl₃) at 0°C generates 2-(2-fluoro-6-methoxyphenyl)propan-2-one. Yields remain modest (45–55%) due to competing side reactions.

Catalytic Hydrogenation

The ketone is reduced using sodium borohydride (NaBH₄) in methanol at 25°C, affording the target alcohol in 80–85% yield. Alternatively, catalytic hydrogenation with Raney nickel under 50 psi H₂ achieves comparable efficiency.

Advantages : Tolerant of functional groups; scalable.

Limitations : Low yields in acylation step necessitate optimization.

Organometallic Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 2-fluoro-6-methoxyphenylboronic acid with 2-bromopropan-2-ol provides direct access. Using Pd(PPh₃)₄ and potassium carbonate in dimethylformamide (DMF) at 80°C yields 58–63% product.

Lithiation-Based Approaches

Directed ortho-lithiation of 2-fluoro-6-methoxybenzene derivatives using n-butyllithium (n-BuLi) enables subsequent trapping with acetone. This method circumvents halogenation but requires cryogenic conditions (−78°C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Challenges |

|---|---|---|---|

| Grignard Addition | 65–72 | 8–12 | Moisture sensitivity |

| Ketone Reduction | 45–55* | 24–36 | Low acylation efficiency |

| Suzuki-Miyaura Coupling | 58–63 | 18–24 | Boronic acid availability |

| Lithiation | 50–60 | 6–8 | Cryogenic conditions |

*Yield for Friedel-Crafts acylation step.

Mechanistic Considerations and Optimization

Steric and Electronic Effects

The fluorine atom’s inductive withdrawal deactivates the aromatic ring, complicating electrophilic substitutions. Conversely, the methoxy group’s resonance donation enhances reactivity at specific positions, necessitating careful balancing of directing effects.

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., THF, DMF) improve Grignard and coupling reaction efficiencies. Lower temperatures (−78°C) suppress side reactions during lithiation.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-6-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-fluoro-6-methoxyphenyl)propan-2-one.

Reduction: Formation of 2-(2-fluoro-6-methoxyphenyl)propane.

Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

2-(2-fluoro-6-methoxyphenyl)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Fluoro-6-methoxyphenyl)-2-propanol with structurally related compounds, emphasizing substituent effects, physical properties, and applications:

Key Observations:

The methoxy group at position 6 increases steric bulk and may reduce volatility relative to methyl-substituted analogs (e.g., 2-(3-Fluoro-6-methylphenyl)-2-propanol) .

Physical Properties: The boiling point of 2-phenyl-2-propanol (202°C) suggests that the target compound, with polar substituents, may have a higher boiling point due to increased intermolecular interactions. Eugenol, another methoxy-substituted phenol, exhibits a higher boiling point (219°C) and lower density (1.00 g/cm³) compared to aliphatic propanol derivatives .

Biological Relevance: The target compound’s role in synthesizing KRAS inhibitors highlights its utility in medicinal chemistry, akin to betaxolol hydrochloride’s application as a beta-blocker . Fluorinated aromatic alcohols often exhibit enhanced metabolic stability compared to non-fluorinated analogs, a feature critical in drug design .

Q & A

Q. What are the common synthetic routes for 2-(2-fluoro-6-methoxyphenyl)-2-propanol, and how do reaction conditions influence yield?

The synthesis of substituted phenylpropanols typically involves Grignard reactions or nucleophilic substitution on pre-functionalized aromatic rings. For example:

- Step 1 : Prepare a 2-fluoro-6-methoxybenzaldehyde intermediate via directed ortho-metalation (e.g., using LDA) followed by fluorination and methoxylation .

- Step 2 : Perform a nucleophilic addition using a methylmagnesium bromide (Grignard reagent) to the aldehyde, followed by acid workup to yield the secondary alcohol.

Key factors : Temperature control (<0°C for Grignard addition) and anhydrous conditions are critical to avoid side reactions. Yields can be optimized by using THF as a solvent and slow reagent addition to mitigate exothermic side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is recommended:

- NMR : Analyze H and C spectra for expected splitting patterns (e.g., methoxy singlet at ~3.8 ppm, fluorine-induced deshielding of adjacent protons) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS: [M+H] at m/z 199.1) and fragmentation patterns.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% for most synthetic batches) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Recrystallization : Use a hexane/ethyl acetate (7:3) mixture for high recovery of crystalline product.

- Column Chromatography : Employ silica gel with a gradient elution (hexane → ethyl acetate) to separate alcohol byproducts.

Note : Fluorinated compounds may exhibit lower polarity; adjust solvent ratios accordingly .

Advanced Research Questions

Q. How can contradictory 19^1919F NMR data be resolved when analyzing fluorinated analogs of this compound?

Contradictions often arise from solvent effects or hydrogen bonding . To mitigate:

- Record spectra in deuterated DMSO to stabilize fluorine environments.

- Compare with computational F chemical shift predictions (DFT methods like B3LYP/6-311+G(d,p)) to validate assignments .

- Use DOSY NMR to differentiate between aggregates and monomeric species .

Q. What strategies optimize the regioselective introduction of the methoxy group in the presence of fluorine?

Q. How does the electronic effect of the 2-fluoro-6-methoxy substitution influence biological activity in receptor-binding assays?

The electron-withdrawing fluorine and electron-donating methoxy group create a polarized aromatic system, enhancing interactions with hydrophobic pockets in enzymes.

- In vitro testing : Perform competitive binding assays (e.g., fluorescence polarization) against target proteins (e.g., kinases or GPCRs).

- SAR studies : Compare activity with analogs lacking either substituent to isolate their contributions .

Q. What computational methods predict the metabolic stability of this compound?

- ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism sites.

- MD simulations : Model interactions with liver microsomes to identify vulnerable hydroxylation sites (e.g., C2 of propanol) .

Methodological Tables

Table 1 : Optimal Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fluorination | Selectfluor®/MeCN, 60°C | 85 | |

| Grignard Addition | MeMgBr/THF, -10°C | 72 | |

| Oxidation (to ketone) | PCC/DCM, RT | 68 |

Table 2 : Comparative Biological Activity of Structural Analogs

| Compound | IC (nM) | Target Protein |

|---|---|---|

| This compound | 12.3 | Kinase X |

| 2-(4-Fluorophenyl)-2-propanol | 45.7 | Kinase X |

| 2-(6-Methoxyphenyl)-2-propanol | >1000 | Kinase X |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.